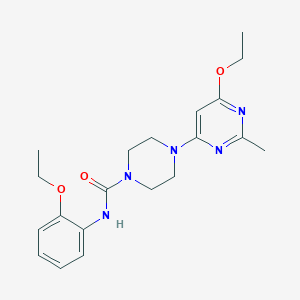

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been used to prepare unsymmetrical sulfamides and was then applied to synthesize polysulfamides .Molecular Structure Analysis

The compound likely contains a 1,2,4-triazole ring, which is a ring structure consisting of three nitrogen atoms and two carbon atoms, with the nitrogen atoms in non-consecutive positions .Chemical Reactions Analysis

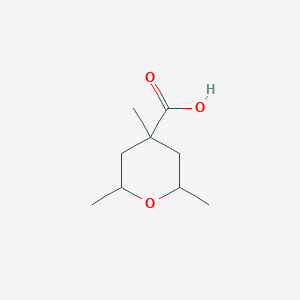

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) is a deoxofluorinating agent that is more thermally stable than DAST (diethylamino)sulfur trifluoride . It is effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to the corresponding gem-difluorides, and carboxylic acids to the trifluoromethyl derivatives .科学的研究の応用

Functionalization and Synthesis Applications

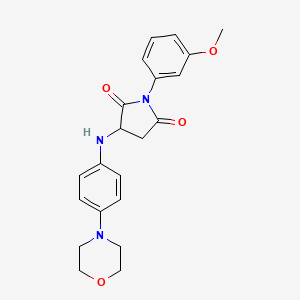

Functionalization of 1,2,3-Triazole : 5-substituted 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazoles were prepared via lithiation reactions, followed by electrophile addition. This demonstrates the utility in generating various substituted triazoles, which can be deprotected to yield 4-substituted 1H-1,2,3-triazoles (Holzer & Ruso, 1992).

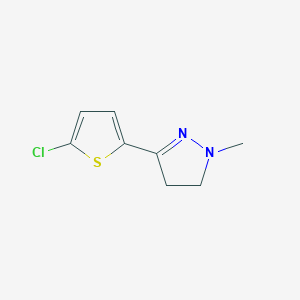

Cycloaddition Reactions for Core Construction : A (3+2) cycloaddition reaction using substituted vinyl sulfonyl fluorides created pyrazole or triazole cores via Michael addition and SO2 gas elimination, showing the compound's role in creating heterocyclic cores (Kumara Swamy et al., 2022).

Synthesis of Functionalized Isoxazoles : 1-Bromoethene-1-sulfonyl fluoride, a related compound, was used for regioselective synthesis of 5-sulfonylfluoro isoxazoles, highlighting the potential for synthesizing functionally diverse isoxazoles (Leng & Qin, 2018).

Chemical Modification and Reactions

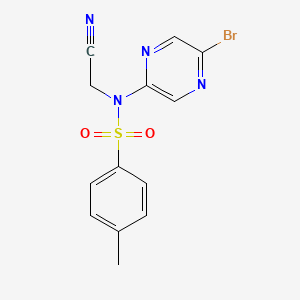

Nucleophilic and Electrophilic Substitution : 2-Phenyltriazole 1-oxides, closely related to the target compound, were activated for both nucleophilic and electrophilic attack, showing diverse substitution possibilities in the triazole nucleus (Begtrup & Holm, 1981).

Synthesis of Weinreb Amides : Deoxo-Fluor reagent, a similar compound, has been used for transforming carboxylic acids to Weinreb amides, showing its role in synthesizing useful amide derivatives (Tunoori et al., 2000).

Electrosynthesis Applications

- Organic Electrosynthesis : Fluoride ion-mediated electrosynthesis has been explored for various sulfur-containing compounds and heterocyclic compounds, demonstrating its use in complex organic synthesis processes (Fuchigami & Inagi, 2020).

Safety and Hazards

特性

IUPAC Name |

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3O3S/c1-12-3-2-4-7-5(9-8-4)13(6,10)11/h2-3H2,1H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPCKLVUQOIILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC(=NN1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2435060.png)

![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)